CID 6914527
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Overview
Description
Preparation Methods
The preparation of Bis(2-methoxyethyl)aminosulfur trifluoride involves the reaction of sulfur tetrafluoride with 2-methoxyethylamine. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Chemical Reactions Analysis
Bis(2-methoxyethyl)aminosulfur trifluoride undergoes various types of chemical reactions, including:
Deoxofluorination: This reagent is highly effective in converting alcohols into alkyl fluorides, aldehydes and ketones into gem-difluorides, and carboxylic acids into trifluoromethyl derivatives.
Fluorination of Thiocarbonyl Compounds: It plays a significant role in the fluorination of thiocarbonyl compounds, including thioketones, thioesters, thioamides, dithioesters, and dithiocarbamates.
Common reagents and conditions used in these reactions include the use of inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. Major products formed from these reactions are fluorinated derivatives, which are valuable intermediates in various chemical syntheses .
Scientific Research Applications
Bis(2-methoxyethyl)aminosulfur trifluoride has a wide range of scientific research applications, including:
Biology: The reagent is used in the modification of biomolecules to study their structure and function.
Medicine: Fluorinated compounds synthesized using this reagent are often used in the development of new drugs and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl)aminosulfur trifluoride involves the activation of sulfur-fluorine bonds, which facilitates the transfer of fluorine atoms to various substrates. This process is highly efficient and selective, making it a valuable tool in organic synthesis. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of stable fluorinated intermediates .
Comparison with Similar Compounds
Bis(2-methoxyethyl)aminosulfur trifluoride is unique in its enhanced thermal stability and effectiveness compared to other deoxofluorination reagents such as dialkylaminosulfur trifluoride. This stability makes it suitable for various chemical transformations, providing significant versatility in organic synthesis .
Similar compounds include:
Dialkylaminosulfur trifluoride: Less thermally stable and less effective in certain reactions.
Sulfur tetrafluoride: More reactive and less selective in fluorination reactions.
Properties
CAS No. |
37367-17-2 |
---|---|
Molecular Formula |
Sb4Se3 |
Molecular Weight |
724.0 g/mol |
InChI |
InChI=1S/4Sb.3Se |
InChI Key |
VRBBQORAIDSLAK-UHFFFAOYSA-N |
Canonical SMILES |
[Se].[Se].[Se].[Sb].[Sb].[Sb].[Sb] |
Origin of Product |
United States |
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